N-(4-anilinophenyl)-4-(4-methoxyphenyl)-1-piperazinecarbothioamide
Übersicht
Beschreibung
N-(4-anilinophenyl)-4-(4-methoxyphenyl)-1-piperazinecarbothioamide, commonly known as TAK-147, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-147 belongs to the class of piperazine derivatives, which have shown promising results in treating various diseases.
Wirkmechanismus
The mechanism of action of TAK-147 involves its binding to the sigma-1 receptor, which is a transmembrane protein that plays a crucial role in various cellular processes. The activation of the sigma-1 receptor by TAK-147 leads to the modulation of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell proliferation, survival, and apoptosis. TAK-147 has also been found to modulate the activity of ion channels and transporters, which are essential for neuronal function and neurotransmitter release.
Biochemical and Physiological Effects:
TAK-147 has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, reduction of inflammation, and improvement of cognitive function. The compound has also been found to modulate the activity of ion channels and transporters, which are essential for neuronal function and neurotransmitter release. TAK-147 has a favorable safety profile, making it a potential candidate for clinical trials.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TAK-147 is its favorable safety profile, which makes it suitable for further research and development. The compound has also shown promising results in preclinical studies, demonstrating its potential therapeutic applications. However, one of the limitations of TAK-147 is its limited availability, which may hinder its further research and development.
Zukünftige Richtungen
There are several future directions for the research and development of TAK-147, including its clinical trials in various diseases, such as cancer, inflammation, and neurological disorders. The compound can also be further optimized to improve its pharmacokinetic properties, such as its stability, solubility, and bioavailability. TAK-147 can also be used as a tool compound to study the sigma-1 receptor and its role in various cellular processes. The potential combination of TAK-147 with other drugs can also be explored to enhance its therapeutic efficacy.
Wissenschaftliche Forschungsanwendungen
TAK-147 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. The compound has shown promising results in preclinical studies, demonstrating its ability to inhibit cancer cell growth, reduce inflammation, and improve cognitive function. TAK-147 has also been found to have a favorable safety profile, making it a potential candidate for clinical trials.
Eigenschaften
IUPAC Name |
N-(4-anilinophenyl)-4-(4-methoxyphenyl)piperazine-1-carbothioamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4OS/c1-29-23-13-11-22(12-14-23)27-15-17-28(18-16-27)24(30)26-21-9-7-20(8-10-21)25-19-5-3-2-4-6-19/h2-14,25H,15-18H2,1H3,(H,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNJVIDNYMRGLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=S)NC3=CC=C(C=C3)NC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.